molecular formula C7H5ClN4O B8806950 1-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one CAS No. 98377-36-7

1-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one

Cat. No. B8806950
CAS RN: 98377-36-7
M. Wt: 196.59 g/mol
InChI Key: MSLVTZDNJRIWSU-UHFFFAOYSA-N
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Patent
US07713970B2

Procedure details

DMF (5.0 ml) was cooled to 0° C. and stirred as 0.48 gram (0.0074 mole) of sodium azide was added. To this mixture was added 50 milligrams of aluminum chloride. The mixture was heated to 70° C. for 15 minutes, then the known compound 3-chlorophenylisocyanate was added neet in one portion. The mixture was heated at 75° C. for 3 hours and then cooled and poured into 100 ml of water containing 0.5 gram of sodium nitrite and 50 grams ice. To this was slowly added sufficient 10% hydrogen chloride to cause a change in KI/starch test paper. The resulting solid was filtered and dried. The filtrate was dissolved in ethyl acetate, washed with water and concentrated to a residue. The crude residue was purified with column chromatography on silica gel using 95:5 dichloromethane-methanol as an eluant yielding 0.38 gram of 1-(3-chlorophenyl)-tetrazolin-5-one.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:9][C:10]1[CH:11]=[C:12]([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=1.N([O-])=O.[Na+].Cl>O.CN(C=O)C>[Cl:9][C:10]1[CH:11]=[C:12]([N:16]2[C:17](=[O:18])[NH:3][N:2]=[N:1]2)[CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 75° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The filtrate was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
The crude residue was purified with column chromatography on silica gel using 95:5 dichloromethane-methanol as an eluant

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=NNC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.